molecular formula C5H9ClO2S B12304717 rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans

rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans

Cat. No.: B12304717
M. Wt: 168.64 g/mol
InChI Key: DUCXNHWHHCZADY-UHFFFAOYSA-N
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Description

rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans is a chemical compound with the molecular formula C5H9ClO2S. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans typically involves the reaction of 1,2-dimethylcyclopropane with sulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl chloride group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters, respectively.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids under specific conditions.

    Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfides or thiols.

Common reagents used in these reactions include bases like pyridine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester products. This reactivity is exploited in various chemical and biological applications to modify molecules or inhibit enzyme activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H9ClO2S

Molecular Weight

168.64 g/mol

IUPAC Name

1,2-dimethylcyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C5H9ClO2S/c1-4-3-5(4,2)9(6,7)8/h4H,3H2,1-2H3

InChI Key

DUCXNHWHHCZADY-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(C)S(=O)(=O)Cl

Origin of Product

United States

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